2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
CAS No.:
Cat. No.: VC17633654
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClNO |
|---|---|
| Molecular Weight | 297.8 g/mol |
| IUPAC Name | 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone |
| Standard InChI | InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3 |
| Standard InChI Key | JDNYHWUAQXWTDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl)C |
Introduction
2-Chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is a complex organic compound with a molecular formula of C18H16ClNO and a molecular weight of 297.78 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features, which include a chloro-substituted ethanone backbone linked to a dimethylphenyl group and an indole ring.
Synthesis and Preparation
The synthesis of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, it generally requires the use of appropriate starting materials, such as indole derivatives and chloroacetyl chloride, under controlled conditions to form the desired product.
Applications and Research Findings
This compound is used in various research applications, including proteomics studies, where it serves as a tool for investigating protein interactions or as a precursor for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals or other bioactive compounds.
Suppliers and Availability
2-Chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is available from several suppliers globally, including companies in the United States, Ukraine, the United Kingdom, and China . Suppliers often provide this compound in various quantities, catering to different research needs.
| Supplier | Country | Product List | Advantage |
|---|---|---|---|
| 3B Scientific Corporation | United States | 6718 | 47 |
| Enamine | Ukraine | 6216 | 67 |
| CARBONE SCIENTIFIC CO., LTD | United Kingdom | 6666 | 30 |
| Ryan Scientific, Inc. | United States | 6439 | 60 |
| Absin Bioscience Inc. | China | 6705 | 58 |
Safety and Handling
Handling 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone requires caution due to its chemical nature. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume